molecular formula C32H46O11 B12340347 methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate CAS No. 21085-73-4

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

Cat. No.: B12340347
CAS No.: 21085-73-4
M. Wt: 606.7 g/mol
InChI Key: AMYSMHDMEUWMDZ-HFYWGREGSA-N
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Description

This compound features a cyclopenta[a]phenanthrene core, a steroidal structure with a ketone group at position 17 and methyl groups at positions 10 and 12. The steroidal moiety is linked via an oxygen atom to a triacetylated oxane ring (a sugar derivative), which is esterified with a methyl carboxylate group. Key structural attributes include:

  • Steroid backbone: The cyclopenta[a]phenanthrene system is a hallmark of steroids, often involved in receptor binding or enzymatic interactions.
  • Methyl ester: The carboxylate ester at position 2 of the oxane ring may influence metabolic stability and bioavailability .

Properties

CAS No.

21085-73-4

Molecular Formula

C32H46O11

Molecular Weight

606.7 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C32H46O11/c1-16(33)39-25-26(40-17(2)34)28(41-18(3)35)30(43-27(25)29(37)38-6)42-20-11-13-31(4)19(15-20)7-8-21-22-9-10-24(36)32(22,5)14-12-23(21)31/h19-23,25-28,30H,7-15H2,1-6H3/t19-,20+,21-,22-,23-,25-,26-,27-,28+,30+,31-,32-/m0/s1

InChI Key

AMYSMHDMEUWMDZ-HFYWGREGSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CCC5=O)C)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5=O)C)C)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate involves several steps. The synthetic route typically starts with the protection of hydroxyl groups followed by the introduction of acetyl groups. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is used in the production of pharmaceuticals and other fine chemicals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Cyclopenta[a]phenanthrene + oxane 10,13-dimethyl; 17-oxo; triacetyloxy oxane; methyl carboxylate ~800–850 (estimated) High lipophilicity due to acetylation; potential for steroid receptor interaction
Methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3-...oxane-2-carboxylate () Cyclopenta[a]phenanthrene + oxane Hydroxy, oxo, or methyl groups on steroid; acetylated sugar 400–500 Demonstrated bioactivity in bile acid metabolism or membrane interactions
Sulfated Oligosaccharide-Steroid Conjugate () Cyclopenta[a]phenanthrene + sugar Sulfate esters; hydroxylated sugar 1,347.40 High polarity due to sulfation; predicted ADMET properties favor renal excretion
Diethyl Phosphonate-Steroid Derivative () Cyclopenta[a]phenanthrene Phosphonate group; trifluoromethyl benzamide ~700–750 Enhanced enzyme inhibition potential (e.g., kinase or phosphatase targets)
Hydroxylated Steroid-Glycoside () Cyclopenta[a]phenanthrene + sugar Multiple hydroxyl groups; methyl substituents 801.01 High hydrophilicity; likely targets carbohydrate-processing enzymes

Key Findings:

Structural Impact on Solubility :

  • The target compound’s triacetyloxy oxane moiety increases lipophilicity compared to hydroxylated () or sulfated () analogs, favoring passive diffusion across biological membranes but limiting solubility in aqueous environments.
  • Sulfated derivatives () exhibit high polarity, enhancing solubility but requiring active transport mechanisms for cellular uptake.

Bioactivity and Target Specificity :

  • The 17-oxo group on the steroid core (target compound) is critical for interactions with oxidoreductases or nuclear receptors (e.g., glucocorticoid or progesterone receptors). This contrasts with hydroxylated analogs (), which may bind to hydroxysteroid dehydrogenases .
  • Phosphonate-containing derivatives () show promise in targeting enzymes like phosphatases due to their structural mimicry of phosphate groups .

Metabolic Stability :

  • Acetylation in the target compound likely reduces first-pass metabolism by esterases compared to free hydroxyl groups in compounds like ’s hydroxylated glycoside. However, sulfated compounds () may undergo rapid renal clearance .

Synthetic Complexity :

  • The target compound’s triacetylated sugar requires multi-step protection/deprotection strategies during synthesis, similar to ’s phenylmethoxy-substituted oxane derivatives. This contrasts with simpler hydroxylated or sulfated analogs .

Research Implications

  • Drug Design: The target compound’s balance of lipophilicity and steroidal backbone makes it a candidate for oral delivery targeting intracellular receptors. However, sulfated analogs () may be preferable for intravenous applications requiring high solubility.
  • Therapeutic Windows : Compounds with acetylated sugars (target, ) may exhibit longer half-lives than hydroxylated or sulfated versions, as seen in prodrug strategies for antiviral or anti-inflammatory agents .
  • Toxicity Profiles : The methyl ester group in the target compound could pose hydrolysis-related toxicity risks, necessitating comparative ADMET studies with carboxylate or phosphonate derivatives .

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